molecular formula C14H10N2O6 B12089009 2-(4-Nitrobenzyloxy)-5-nitrobenzaldehyde CAS No. 84102-44-3

2-(4-Nitrobenzyloxy)-5-nitrobenzaldehyde

Katalognummer: B12089009
CAS-Nummer: 84102-44-3
Molekulargewicht: 302.24 g/mol
InChI-Schlüssel: XSINFCLTANMRDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Nitrobenzyloxy)-5-nitrobenzaldehyde is an organic compound characterized by the presence of nitro groups and a benzyloxy substituent on a benzaldehyde core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(4-Nitrobenzyloxy)-5-nitrobenzaldehyde can be synthesized through the reaction of 4-nitrobenzyl bromide with ortho-substituted benzaldehydes. The reaction typically involves the use of a base such as potassium tert-butoxide or sodium ethoxide to promote the formation of the desired product . The reaction conditions often require prolonged reaction times to ensure complete conversion and may involve heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and reaction time, and ensuring the availability of high-purity starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Nitrobenzyloxy)-5-nitrobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-(4-Nitrobenzyloxy)-5-nitrobenzoic acid.

    Reduction: 2-(4-Aminobenzyloxy)-5-aminobenzaldehyde.

    Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-Nitrobenzyloxy)-5-nitrobenzaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Nitrobenzyloxy)-5-nitrobenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the benzyloxy group can influence the compound’s binding affinity to specific targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Nitrobenzyloxy)benzoic acid
  • Methyl 2-(4-nitrobenzyloxy)benzoate
  • 2-(4-Nitrophenyl)methoxybenzoic acid

Uniqueness

2-(4-Nitrobenzyloxy)-5-nitrobenzaldehyde is unique due to the presence of two nitro groups and a benzyloxy substituent on the benzaldehyde core.

Eigenschaften

CAS-Nummer

84102-44-3

Molekularformel

C14H10N2O6

Molekulargewicht

302.24 g/mol

IUPAC-Name

5-nitro-2-[(4-nitrophenyl)methoxy]benzaldehyde

InChI

InChI=1S/C14H10N2O6/c17-8-11-7-13(16(20)21)5-6-14(11)22-9-10-1-3-12(4-2-10)15(18)19/h1-8H,9H2

InChI-Schlüssel

XSINFCLTANMRDY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)[N+](=O)[O-])C=O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.